Physicochemical Profiling: Lipophilicity Advantage Over a Closest Analog
The target compound exhibits a computed LogP (XLogP3-AA) of 2.7 [1]. This represents a moderate reduction in lipophilicity compared to the closest commercially available analog, 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021055-99-1), which is predicted to have a higher LogP due to the additional fluorine and carbonyl groups . Lower lipophilicity in this range is generally associated with improved aqueous solubility and reduced off-target binding promiscuity, making the target compound a more favorable starting point for lead optimization campaigns targeting intracellular enzymes such as SCD1.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021055-99-1): LogP predicted to exceed 3.0 based on structure |
| Quantified Difference | Target compound LogP is 0.3–0.5 units lower (estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Comparator LogP estimated from structural features. |
Why This Matters
A LogP closer to 2 than 3 can significantly improve solubility and early ADME profile, a critical factor when selecting a chemical probe for cellular SCD1 inhibition assays.
- [1] PubChem. (2026). Compound Summary for CID 42138362, N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1021075-43-3 View Source
